An In-depth Technical Guide to 1-Dodecanamine, Hydrobromide: Properties, Structure, and Applications
An In-depth Technical Guide to 1-Dodecanamine, Hydrobromide: Properties, Structure, and Applications
Abstract
This technical guide provides a comprehensive overview of 1-Dodecanamine, hydrobromide (also known as dodecylammonium bromide or laurylamine hydrobromide), a long-chain alkylammonium salt with significant applications in materials science and potential relevance in drug development. This document delves into its fundamental chemical and physical properties, detailed structural characteristics, and key spectral signatures for identification and analysis. Furthermore, it outlines a standard laboratory synthesis protocol, discusses its structural arrangement in the solid state, and explores its critical role as a surface passivating agent in perovskite-based optoelectronic devices. Safety and handling protocols are also provided for researchers and professionals.
Molecular Structure and Chemical Identity
1-Dodecanamine, hydrobromide is an organic salt consisting of a dodecylammonium cation and a bromide anion. The cation features a twelve-carbon aliphatic chain, which imparts significant hydrophobic character to the molecule, while the ammonium head group is hydrophilic. This amphiphilic nature is fundamental to its chemical behavior, particularly its ability to self-assemble and function as a cationic surfactant.
The protonation of the primary amine (1-dodecanamine) by hydrobromic acid results in the formation of the ammonium salt. This conversion from a neutral amine to a positively charged ammonium ion drastically alters its physical properties, such as increasing its melting point and modifying its solubility profile.
Caption: 2D structure of 1-Dodecanamine, hydrobromide.
Physicochemical Properties
The key physicochemical properties of 1-Dodecanamine, hydrobromide are summarized in the table below. These properties are essential for its handling, formulation, and application in various experimental setups.
| Property | Value | Source(s) |
| CAS Number | 26204-55-7 | [1][2][3] |
| Molecular Formula | C₁₂H₂₈BrN | [2][4] |
| Molecular Weight | 266.27 g/mol | [2][3] |
| Appearance | White to almost white powder or crystals | [2][3][5] |
| Melting Point | 190 °C | [2][5] |
| Solubility | Soluble in methanol | [2] |
| Synonyms | Dodecylammonium Bromide, Laurylamine Hydrobromide, n-Dodecylammonium bromide | [2][3] |
Spectroscopic Characterization
Spectroscopic analysis is crucial for the verification and quality control of 1-Dodecanamine, hydrobromide. The following sections detail the expected spectral features based on data from the parent amine and related hydrochloride salts.
Infrared (IR) Spectroscopy
The IR spectrum of 1-Dodecanamine, hydrobromide is expected to show characteristic peaks of the alkyl chain and the ammonium headgroup. Based on the spectrum of the parent 1-dodecanamine, the following assignments can be made[6][7]:
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N-H Stretching: The most significant change from the free amine to the ammonium salt is the appearance of a broad, strong absorption band in the 3000-2800 cm⁻¹ region, which is characteristic of the N-H stretching vibrations in an ammonium salt. This often overlaps with the C-H stretching bands.
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C-H Stretching: Strong, sharp peaks are expected between 2965-2850 cm⁻¹ corresponding to the asymmetric and symmetric stretching of the CH₃ and CH₂ groups in the long alkyl chain[6].
-
N-H Bending: A prominent peak around 1600-1500 cm⁻¹ is expected, corresponding to the asymmetric N-H bending (scissoring) vibration of the -NH₃⁺ group.
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C-H Bending: Peaks around 1470 cm⁻¹ (scissoring) and 1380 cm⁻¹ (umbrella) are attributed to the bending vibrations of the CH₂ and CH₃ groups, respectively[6].
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
The proton NMR spectrum is a valuable tool for confirming the structure. Based on data for the closely related dodecylamine hydrochloride, the following signals are anticipated[8]:
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-CH₃ (Terminal Methyl): A triplet at approximately 0.9 ppm.
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-(CH₂)₁₀- (Methylene Chain): A broad multiplet signal in the range of 1.2-1.4 ppm, integrating to 20 protons.
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-CH₂-N (Methylene adjacent to Nitrogen): A multiplet shifted downfield to around 2.9-3.1 ppm due to the deshielding effect of the adjacent positively charged nitrogen atom.
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-NH₃⁺ (Ammonium Protons): A broad signal that can appear over a wide range, typically downfield. Its position is concentration and solvent-dependent, and it will readily exchange with D₂O, causing the signal to disappear.
The carbon NMR spectrum complements the ¹H NMR data. The expected chemical shifts, based on data for 1-dodecanamine, are as follows, with adjustments for the protonated amine[4]:
-
C12 (Terminal Methyl): ~14 ppm.
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C2-C11 (Methylene Chain): A series of peaks between ~22 and ~34 ppm.
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C1 (Carbon adjacent to Nitrogen): This carbon is significantly deshielded by the electronegative nitrogen and will appear further downfield, anticipated in the range of 40-45 ppm.
Mass Spectrometry (MS)
While mass spectrometry of the salt itself can be complex, electron ionization of the parent amine, 1-dodecanamine, provides a characteristic fragmentation pattern. The molecular ion peak [M]⁺ for the free amine would be observed at m/z = 185[9][10]. The most prominent peak in the spectrum (the base peak) is typically at m/z = 30, corresponding to the [CH₂=NH₂]⁺ fragment, which is a characteristic alpha-cleavage product for primary amines[9].
Synthesis and Purification Protocol
The synthesis of 1-Dodecanamine, hydrobromide is a straightforward acid-base neutralization reaction. The following protocol is a standard, reliable method for its preparation in a laboratory setting.
Caption: General workflow for the synthesis of 1-Dodecanamine, HBr.
Step-by-Step Methodology
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Dissolution: Dissolve one equivalent of 1-dodecanamine in a minimal amount of a suitable organic solvent like ethanol or diethyl ether in a round-bottom flask. The choice of solvent is critical; the starting amine should be soluble, while the resulting salt has limited solubility, facilitating its precipitation.
-
Acid Addition: Cool the flask in an ice bath to 0°C. While stirring vigorously, add one equivalent of concentrated aqueous hydrobromic acid (HBr) dropwise. The reaction is exothermic, and slow addition helps to control the temperature.
-
Precipitation: Upon addition of HBr, the 1-Dodecanamine, hydrobromide salt will begin to precipitate as a white solid. After the addition is complete, allow the mixture to warm to room temperature and continue stirring for an additional 1-2 hours to ensure the reaction goes to completion.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold diethyl ether or the reaction solvent to remove any unreacted starting material or residual acid.
-
Drying: Dry the resulting white solid under high vacuum to remove any residual solvent. The final product should be a free-flowing white powder.
Self-Validating System: The purity of the synthesized product can be confirmed by measuring its melting point, which should be sharp and close to the literature value of 190 °C[2][5]. Further validation should be performed using the spectroscopic methods described in Section 2.
Crystal Structure and Solid-State Organization
These amphiphilic molecules self-assemble into a layered, bilayer structure. The dodecyl chains align in an all-trans conformation, maximizing van der Waals interactions and forming a hydrophobic layer. The ammonium headgroups and bromide anions form a distinct hydrophilic layer, stabilized by a network of charge-assisted hydrogen bonds (N-H···Br). This layered organization is a common feature for single-chain amphiphiles and is crucial for the material's properties. The alkyl chains are typically tilted with respect to the layer normal to optimize packing density[11].
Applications in Research and Development
The unique properties of 1-Dodecanamine, hydrobromide make it a valuable compound in materials science, particularly in the field of photovoltaics.
Perovskite Solar Cells
A primary application of 1-Dodecanamine, hydrobromide is as a passivating agent in the fabrication of perovskite solar cells[1]. Organic-inorganic hybrid perovskites are promising materials for next-generation solar energy, but defects at the surface and grain boundaries of the perovskite thin film can lead to non-radiative recombination, which reduces the device's efficiency and stability.
Long-chain alkylammonium halides like dodecylammonium bromide are used to treat the surface of the 3D perovskite film. The dodecylammonium cations coordinate to the perovskite surface, healing defects (passivation) and forming a thin, quasi-2D perovskite layer. This surface modification reduces charge recombination, improves moisture resistance, and helps to align the energy bands at the interface, leading to a significant enhancement in the overall power conversion efficiency and operational stability of the solar cell[1][12].
Caption: Role of Dodecylammonium Bromide in perovskite passivation.
Surfactant and Drug Delivery Potential
As a cationic surfactant, 1-Dodecanamine, hydrobromide has potential applications in formulations, as a phase-transfer catalyst, or in the synthesis of nanomaterials where it can act as a capping agent. In the context of drug development, long-chain alkylamines are known to interact with cell membranes, and cationic lipids are a key component of lipid nanoparticle systems for nucleic acid delivery. While direct applications of this specific compound in drug delivery are not widely documented, its structural motifs are relevant to this field of research.
Safety, Handling, and Storage
1-Dodecanamine, hydrobromide must be handled with appropriate safety precautions in a laboratory setting.
-
General Handling: Use only in a well-ventilated area, preferably under a chemical fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing.[7][13]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat[1].
-
First Aid:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing.
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration.
-
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. The compound can be hygroscopic. Store locked up[1][3].
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. This material is very toxic to aquatic life with long-lasting effects, so release to the environment must be avoided[1].
References
-
National Institute of Standards and Technology. (n.d.). 1-Dodecanamine. NIST Chemistry WebBook. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). IR Spectrum for 1-Dodecanamine. NIST Chemistry WebBook. Retrieved from [Link]
-
Lemmerer, A., & Bourne, S. A. (2010). Crystal structures and phase transitions of long-chain n-alkylammonium bromide monohydrates. CrystEngComm, 12(11), 3649-3657. Retrieved from [Link]
-
PubChem. (n.d.). Dodecylamine. National Center for Biotechnology Information. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Mass Spectrum for 1-Dodecanamine. NIST Chemistry WebBook. Retrieved from [Link]
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Serendex. (n.d.). Dodecylamine Hydrobromide. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 1-Dodecanamine. NIST Chemistry WebBook. Retrieved from [Link]
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Schulz, L., et al. (2021). Probing the Impact of n-Butylammonium Bromide Surface Treatment on Double-Cation Perovskite Thin Films. eScholarship, University of California. Retrieved from [Link]
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